2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid
Description
2-(3,3-Difluorocyclopentyl)-2-hydroxyacetic acid is a fluorinated cycloalkyl-hydroxyacetic acid derivative characterized by a cyclopentane ring substituted with two fluorine atoms at the 3- and 3-positions and a hydroxyacetic acid moiety at the 2-position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
CAS No. |
2154029-10-2 |
|---|---|
Molecular Formula |
C7H10F2O3 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-4(3-7)5(10)6(11)12/h4-5,10H,1-3H2,(H,11,12) |
InChI Key |
GMTYIWLIXBKIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(C(=O)O)O)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor, followed by the formation of the hydroxyacetic acid moiety. One common method involves the reaction of 3,3-difluorocyclopentene with a suitable nucleophile, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated groups on biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The difluorocyclopentyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopentyl Derivatives with Hydroxyacetic Acid Moieties
Key Compounds
- 2-(2-Hydroxy-3-(octylsulfonamido)cyclopentyl)acetic acid (21) Structure: Cyclopentyl ring with 2-hydroxy and 3-octylsulfonamido substituents. Properties: Melting point = 105–106°C; NMR data confirm stereochemical complexity (δ 3.48 ppm for hydroxy group) .
(±) 2-(2-Hydroxy-3-(octylsulfonamido)cyclopentyl)acetic acid (25)
Table 1: Cyclopentyl Hydroxyacetic Acid Derivatives
Aromatic Hydroxyacetic Acid Derivatives
Key Compounds
- 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid Structure: Aromatic ring with Cl, 2,4-diF, and hydroxyacetic acid. Properties: Molecular formula = C₈H₅ClF₂O₃; Predicted Collision Cross Section (CCS) = 140.2 Ų (M+H⁺).
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid
Table 2: Aromatic vs. Cycloalkyl Derivatives
Diphenyl and Heterocyclic Analogs
- 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) Structure: Two phenyl groups adjacent to the hydroxyacetic acid moiety. Properties: CAS 76-93-7; IUPAC name = 2-hydroxy-2,2-diphenylacetic acid.
- 2-(3-Hydroxy-2,2,3-trimethyl-4-oxocyclopentyl)acetic acid Structure: Cyclopentane with hydroxyl, ketone, and methyl groups.
Biological Activity
2-(3,3-Difluorocyclopentyl)-2-hydroxyacetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopentane ring substituted with two fluorine atoms and a hydroxyacetic acid moiety. This structural configuration contributes to its distinct physicochemical properties, influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may modulate pathways involved in:
- Inflammation : By inhibiting pro-inflammatory cytokines.
- Neurotransmission : Potential effects on neurotransmitter release and receptor activity.
- Tumorigenesis : Possible anti-cancer properties through modulation of signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:
- Cell Line : A549 (lung cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably:
- Model : Murine model of breast cancer.
- Dosage : 50 mg/kg administered bi-weekly.
- Outcome : Significant reduction in tumor volume compared to control groups.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated:
- Reduction in Swelling : 40% decrease in paw swelling after treatment.
- Cytokine Levels : Decreased levels of TNF-alpha and IL-6 were observed.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Key findings included:
- Cognitive Function : Improved performance in memory tasks.
- Oxidative Stress Markers : Reduced levels of malondialdehyde (MDA), indicating lower oxidative stress.
Data Table
| Study Type | Model | Dosage | Key Findings |
|---|---|---|---|
| In Vitro | A549 Cell Line | 15 µM | Induction of apoptosis |
| In Vivo | Breast Cancer Model | 50 mg/kg | Significant reduction in tumor volume |
| Anti-inflammatory | Murine Arthritis Model | N/A | 40% decrease in paw swelling |
| Neuroprotective | Cognitive Function Tests | N/A | Improved memory performance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
